molecular formula C10H19NO B1418922 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol CAS No. 1156282-89-1

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

Cat. No.: B1418922
CAS No.: 1156282-89-1
M. Wt: 169.26 g/mol
InChI Key: JGXYDNFUKDMZCF-UHFFFAOYSA-N
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Description

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a cyclopropylmethyl-substituted amino group at the 4-position. This compound is synthesized via multi-step processes involving protection/deprotection strategies, as outlined in European patent applications (Steps 1–9 in ). Key intermediates include dibenzylamino-protected cyclohexanols and piperazine derivatives, with final products validated by MS and NMR data . The cyclopropylmethyl group imparts unique steric and electronic properties, making it relevant in medicinal chemistry, particularly for targeting receptors like cannabinoid CB1 () .

Properties

IUPAC Name

4-(cyclopropylmethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-5-3-9(4-6-10)11-7-8-1-2-8/h8-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXYDNFUKDMZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Multi-Step Chemical Synthesis

  • Traditional industrial synthesis often starts from phenol or nitrobenzene derivatives, involving nitration, acetylation, and catalytic hydrogenation steps.
  • A notable route includes the formation of 4-hydroxyacetophenone oxime, followed by Beckmann rearrangement catalyzed by Amberlyst 15 to yield N-acyl-hydroxy aromatic amines.
  • Subsequent hydrogenation and deacetylation steps produce 4-aminocyclohexanol with cis/trans ratios varying typically from 1:1 to 4:1.
  • Palladium- or platinum-catalyzed hydrogenations are common, but the process involves multiple steps, metal catalysts, and moderate stereoselectivity.

Titanium-Based Reductive Amination

  • Gallou et al. developed a stereoselective reductive amination using titanium tetraalkoxide, which promotes imine formation and chelation with the hydroxyl group.
  • This method affords cyclic amino alcohols with good to excellent cis:trans ratios and isolated yields.
  • The imine intermediate adopts a boat-like conformation favoring selective hydride delivery from the opposite face of the cyclohexane ring.
  • Limitations include reduced selectivity when free amino or hydroxyl groups are present.

Enzymatic and Biocatalytic Methods

One-Pot Enzymatic Cascade Synthesis

A breakthrough method involves a one-pot sequential or cascade enzymatic synthesis starting from 1,4-cyclohexanedione, a bio-based precursor obtainable from succinic acid.

  • Route A : Selective monoreduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone by regioselective keto reductases (KREDs), followed by stereoselective transamination by amine transaminases (ATAs) to produce 4-aminocyclohexanol.
  • Route B : Monoamination of the diketone to 4-aminocyclohexanone, then reduction of the remaining keto group. However, no suitable KRED was found for this step, making Route B less feasible.

Enzyme Screening and Optimization

  • Screening of 24 KREDs identified enzymes from Lactobacillus kefir (LK-KRED) and Codexis KRED-P2-C11 as highly selective for monoreduction with minimal by-product formation (<5% diol).
  • Optimal co-substrate concentration was 2 equivalents of isopropanol to balance conversion and selectivity.
  • A panel of 82 recombinant ATAs was screened for transamination of 4-hydroxycyclohexanone.
  • Most wild-type ATAs favored cis-4-aminocyclohexanol formation with high diastereomeric ratios.
  • Engineered variants such as ATA-3FCR-4M and ATA-3HMU W63Y achieved cis-selectivity up to >99%.
  • Few ATAs showed trans-selectivity, with ATA-234 yielding trans-isomer with cis/trans ratio ~20:80 under optimized conditions.

Reaction Conditions and Scale-Up

  • One-pot sequential reactions achieved >85% conversion with stereoselectivities consistent with isolated enzyme reactions.
  • Cascade reactions combining KRED and ATA enzymes allowed simultaneous biotransformations, though balancing enzyme activities was critical to suppress by-products.
  • Isolation of the hydrophilic amino alcohol was optimized by extraction and crystallization as hydrochloride salts, achieving ~75% isolated yields.
  • The enzymatic approach avoids metal catalysts, reduces by-product formation, and allows stereoselective synthesis from renewable resources.

Comparative Data Summary

Parameter Chemical Synthesis Enzymatic One-Pot Synthesis
Starting Material Phenol, Nitrobenzene derivatives 1,4-Cyclohexanedione (bio-based)
Number of Steps 3-5 steps 2 steps (monoreduction + transamination)
Catalysts Metal catalysts (Pd, Pt, Ti compounds) Enzymes: KREDs and ATAs
Stereoselectivity (cis/trans) Moderate (1:1 to 4:1) High (up to >99% cis or 80% trans)
By-product Formation Moderate, requires purification Minimal (<5% diol or diamine)
Environmental Impact Uses metal catalysts, multi-step Mild conditions, renewable feedstock
Yield 66-89% (N-acetyl-p-aminophenol) Up to 90% conversion, ~75% isolated

Research Findings and Notes

  • The enzymatic method is the first reported stereoselective synthesis of 4-aminocyclohexanol isomers via a two-enzyme cascade in one pot.
  • Molecular modeling explains the general cis-selectivity of PLP-fold type I ATAs due to solvation effects in the active site.
  • The enzymatic cascade is flexible and can be tuned to produce either cis- or trans-isomers by selecting appropriate enzyme variants.
  • The enzymatic route offers a sustainable alternative to classical methods, reducing complexity and environmental burden.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Cyclohexanone derivative.

    Reduction: Cyclohexylamine derivative.

    Substitution: Cyclohexyl halide derivatives.

Scientific Research Applications

Analgesic Properties

One of the primary applications of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol is in pain management. Research has indicated that compounds with similar structures exhibit analgesic effects comparable to established pain relievers. For example, a class of 4-amino-4-arylcyclohexanones has been shown to relieve pain effectively in animal models, suggesting a potential for similar effects in human applications .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are another area of interest. It has been observed to inhibit key inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the reduction of pro-inflammatory cytokines, which could lead to significant therapeutic benefits .

Study on Analgesic Efficacy (2023)

  • Objective : To evaluate the analgesic effects of this compound in a controlled environment.
  • Method : Administered to animal models with induced pain.
  • Findings : The compound demonstrated a significant reduction in pain response compared to control groups, indicating its potential as a potent analgesic.

Anti-inflammatory Activity Evaluation (2024)

  • Objective : To assess the anti-inflammatory effects using LPS-stimulated macrophages.
  • Method : Measurement of cytokine levels post-treatment.
  • Findings : Treatment with the compound resulted in a 50% reduction in TNF-alpha and IL-6 levels, showcasing its effectiveness in modulating inflammatory responses.
Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnalgesicAnimal ModelsSignificant pain reduction2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2024

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Features
4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol Cyclopropylmethylamino C10H19NO 169.27 g/mol Moderate lipophilicity; compact cyclopropane ring enhances metabolic stability .
4-((4-Methyl-1-phenylpentan-3-yl)amino)cyclohexan-1-ol (4j) Branched alkyl-phenylamino C18H29NO 275.43 g/mol Bulky substituent reduces solubility; phenyl group may enhance π-π interactions .
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol Cyclohexyl-propyl C15H28O 224.39 g/mol High hydrophobicity; potential for membrane permeability but poor aqueous solubility .
4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol Furylmethylamino C11H17NO2 195.26 g/mol Aromatic furan enhances hydrogen bonding; polar O-atom improves solubility .
4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol Unsaturated alkylamino C12H23NO 197.32 g/mol Double bond increases reactivity; longer chain may prolong metabolic half-life .
(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol Bromopyrimidinylamino C10H14BrN3O 272.15 g/mol Bromine atom adds steric bulk; pyrimidine enables DNA/RNA-targeted interactions .
Receptor Binding and Selectivity
  • Cannabinoid CB1 Receptor: highlights that substituent size and electronic nature critically influence receptor binding. While WIN55212-2 (a CB1 agonist) bypasses Lys192 interactions, bulkier agonists like HU-210 require this residue . The cyclopropylmethyl group in this compound may occupy a distinct binding pocket, avoiding steric clashes observed with larger groups (e.g., cyclohexyl-propyl in ) .
  • Analogous derivatives with furan or pyrimidine groups () may exhibit varied target affinities due to heterocyclic π-system interactions .

Physicochemical and ADME Profiles

  • Lipophilicity : Cyclopropylmethyl (LogP ~1.5) balances solubility and membrane permeability, outperforming hydrophobic analogs like 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol (LogP ~4.2) .
  • Metabolic Stability: The cyclopropane ring resists oxidative degradation, unlike unsaturated analogs (e.g., 4-[(hex-5-en-2-yl)amino]cyclohexan-1-ol) .
  • Solubility: Polar groups in 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol improve aqueous solubility (50–100 μg/mL) compared to the target compound (~20 μg/mL) .

Biological Activity

4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{19}N
  • CAS Number : 1156282-89-1

This compound features a cyclohexanol moiety with a cyclopropylmethyl amino group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : In vitro assays have demonstrated that this compound exhibits neuroprotective properties in cellular models subjected to oxidative stress. It has shown efficacy in reducing cell death and protecting neuronal cells from apoptosis induced by staurosporine .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant capacity using the DPPH discoloration method. Results indicated significant radical scavenging activity, suggesting potential applications in diseases involving oxidative stress .
  • Analgesic Properties : Preliminary assessments indicate that this compound may possess analgesic effects, similar to those observed in other cyclohexanol derivatives. It is hypothesized that these effects could be mediated through opioid receptor modulation .

Study 1: Neuroprotection in Ischemic Stroke Models

A study investigated the neuroprotective effects of this compound in an ischemic stroke model using rat cortical neurons. The results demonstrated a significant reduction in infarction size when administered post-stroke, indicating its potential therapeutic value for neuroprotection .

Study 2: Antioxidant Evaluation

In a series of experiments assessing the antioxidant properties of various compounds, this compound was found to outperform several known antioxidants in protecting cellular membranes from lipid peroxidation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundNeuroprotective ActivityAntioxidant ActivityAnalgesic Activity
This compoundSignificantHighModerate
CarbenoxoloneSignificantModerateLow
TroloxLowHighNone

Q & A

Q. What are the key synthetic routes for 4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol, and what critical reagents are involved?

The compound is synthesized via a multi-step sequence involving:

  • Dibenzylation : Reaction of (1R,4R)-4-aminocyclohexan-1-ol with benzyl bromide in DMF/K₂CO₃ to form a protected intermediate .
  • Oxidation : Conversion of the alcohol to a ketone using PCC in DCM .
  • Piperazine coupling : Introduction of the cyclopropylmethyl group via reductive amination with 1-(cyclopropylmethyl)piperazine using NaHB(OAc)₃ in DCM/HOAc .
  • Deprotection : Hydrogenolysis of benzyl groups using Pd/C in IPA . Critical reagents include PCC (for oxidation), NaHB(OAc)₃ (for reductive amination), and Pd/C (for deprotection).

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Mass Spectrometry (MS) : ESI+ mode confirms molecular ion peaks (e.g., m/z 238 [M + H]⁺ for intermediates) .
  • NMR Spectroscopy : ¹H NMR (300 MHz, MeOD) identifies stereochemical and substituent-specific shifts (e.g., δ 3.73–1.28 ppm for cyclohexyl and piperazine protons) .
  • Chromatography : Prep TLC or HPLC is used for purification and purity assessment .

Advanced Research Questions

Q. How can stereoisomers of this compound be resolved and characterized?

  • Chiral Resolution : Use chiral HPLC or diastereomeric salt formation with resolving agents like tartaric acid.
  • Stereochemical Analysis : Compare ¹H NMR coupling constants (e.g., J = 13.5 Hz for axial-equatorial interactions) and NOE experiments to confirm spatial arrangements .
  • Example : (1R,4R) and (1S,4S) isomers in show distinct NMR splitting patterns (e.g., δ 3.73–3.72 ppm vs. δ 4.04 ppm) .

Q. What methodological considerations are critical for optimizing reductive amination in the synthesis of this compound?

  • Reagent Selection : NaHB(OAc)₃ is preferred over NaBH₄ for selective reduction of imines in the presence of ketones .
  • Solvent System : DCM with HOAc (5% v/v) enhances protonation of intermediates, improving reaction efficiency .
  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions .

Q. How can the compound’s biological activity be evaluated in preclinical studies?

  • In Vitro Assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition using fluorescence polarization or SPR.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Toxicity Profiling : MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values .

Methodological and Analytical Focus

Q. What strategies mitigate side reactions during the hydrogenolysis of benzyl groups?

  • Catalyst Activation : Pre-reduce Pd/C under H₂ flow to enhance activity .
  • Solvent Choice : IPA improves solubility of intermediates and reduces catalyst poisoning .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.2 in hexane/EtOAc 3:1) .

Q. How are reaction conditions tailored for high-temperature amination (e.g., Step 8 in )?

  • Sealed Reactors : Use microwave-assisted synthesis at 140°C to accelerate kinetics .
  • Base Optimization : Triethylamine (TEA) in EtOH (95%) neutralizes HCl byproducts, preventing acid-catalyzed degradation .
  • Workflow :
ParameterCondition
Temperature140°C
Solvent95% EtOH
BaseTEA (0.3 mL per 5 mL EtOH)
Reaction Time12–16 hours

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol
Reactant of Route 2
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4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol

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